molecular formula C24H23ClN2O4S B5845863 N-(3-ACETYLPHENYL)-2-{N-[(4-CHLOROPHENYL)METHYL]4-METHYLBENZENESULFONAMIDO}ACETAMIDE

N-(3-ACETYLPHENYL)-2-{N-[(4-CHLOROPHENYL)METHYL]4-METHYLBENZENESULFONAMIDO}ACETAMIDE

Cat. No.: B5845863
M. Wt: 471.0 g/mol
InChI Key: DHWBLZWIIAVYBH-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-2-{N-[(4-chlorophenyl)methyl]4-methylbenzenesulfonamido}acetamide is a structurally complex acetamide derivative characterized by multiple functional groups. Its core structure includes:

  • 4-Methylbenzenesulfonamido linkage: A sulfonamide group with a methyl substituent, which may enhance metabolic stability and target binding in biological systems.
  • 4-Chlorophenylmethyl group: A hydrophobic aromatic ring with a chlorine substituent, likely influencing lipophilicity and intermolecular interactions.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[(4-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O4S/c1-17-6-12-23(13-7-17)32(30,31)27(15-19-8-10-21(25)11-9-19)16-24(29)26-22-5-3-4-20(14-22)18(2)28/h3-14H,15-16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWBLZWIIAVYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-{N-[(4-chlorophenyl)methyl]4-methylbenzenesulfonamido}acetamide involves multiple steps. One common method includes the acylation of 3-acetylphenylamine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. This is followed by the sulfonation of the resulting intermediate with 4-methylbenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetylphenyl)-2-{N-[(4-chlorophenyl)methyl]4-methylbenzenesulfonamido}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Acetylphenyl)-2-{N-[(4-chlorophenyl)methyl]4-methylbenzenesulfonamido}acetamide is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-{N-[(4-chlorophenyl)methyl]4-methylbenzenesulfonamido}acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Likely ~C₂₃H₂₃ClN₂O₄S 3-Acetylphenyl, 4-methylbenzenesulfonamido, 4-chlorophenylmethyl ~458–500 (estimated) High lipophilicity; potential sulfonamide-mediated enzyme inhibition
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide C₁₂H₁₄N₂O₅S Oxotetrahydrofuran-sulfamoyl, acetyl 299.34 Enhanced solubility due to polar tetrahydrofuran ring; hydrogen-bonding interactions
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide C₁₆H₁₂F₃N₃OS Benzothiazole, trifluoromethyl, phenyl 375.35 Antimicrobial activity; heterocyclic π-π stacking potential
N-(3-Chloro-4-methylphenyl)-2-[(4-ethyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide C₂₂H₂₅ClN₆OS Triazole, chloro, methylphenyl 480.99 Chelation potential via triazole; improved metabolic stability
2-Chloro-N-(3-methylphenyl)acetamide C₉H₁₀ClNO Chloro, methylphenyl 183.63 Simple structure; syn-conformation N–H bond; solid-state hydrogen bonding
N-(4-Methoxyphenyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide C₂₁H₁₉N₃O₆S Methoxyphenyl, nitro, benzenesulfonamido 441.46 Electron-withdrawing nitro group; high reactivity in electrophilic substitution
2-(4-Chloro-3-methylphenoxy)-N-[4-[(ethylphenylamino)sulfonyl]phenyl]acetamide C₂₃H₂₃ClN₂O₄S Phenoxy, ethylphenylamino-sulfonyl 458.96 Balanced lipophilicity; phenoxy group may enhance membrane permeability

Key Research Findings and Structural Insights

Sulfonamido vs. Heterocyclic Derivatives

  • The target compound’s 4-methylbenzenesulfonamido group distinguishes it from benzothiazole derivatives (e.g., ), which rely on heterocyclic cores for bioactivity. Sulfonamides are known for binding to carbonic anhydrases and serine proteases, whereas benzothiazoles exhibit antimicrobial properties via membrane disruption .
  • Triazole-containing analogs () demonstrate enhanced metabolic stability due to their heterocyclic rigidity, but the target compound’s sulfonamido group may offer broader enzyme-targeting versatility .

Substituent Effects on Physicochemical Properties

  • Chlorine and methyl groups : The target compound’s 4-chlorophenylmethyl and 4-methylbenzenesulfonamido groups increase lipophilicity (logP ~3.5–4.0 estimated), favoring passive diffusion across biological membranes compared to simpler analogs like 2-chloro-N-(3-methylphenyl)acetamide (logP ~2.1) .
  • Nitro vs.

Solid-State and Crystallographic Behavior

  • The syn-conformation of the N–H bond in 2-chloro-N-(3-methylphenyl)acetamide () contrasts with anti-conformations in nitro-substituted analogs. The target compound’s sulfonamido group likely adopts a planar conformation, enabling intermolecular hydrogen bonding similar to benzenesulfonamide derivatives .

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